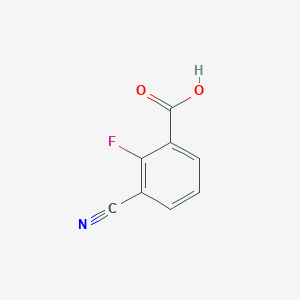

3-Cyano-2-fluorobenzoic acid

説明

Significance in Chemical Synthesis

The strategic placement of the cyano, fluoro, and carboxylic acid groups on the benzene (B151609) ring confers a high degree of versatility to the molecule, making it a sought-after intermediate in several branches of chemistry.

3-Cyano-2-fluorobenzoic acid is widely recognized as a versatile intermediate or building block in organic synthesis. cymitquimica.comossila.com Its functional groups serve as reactive handles that can be transformed into a variety of other functionalities. For instance, the carboxylic acid can undergo esterification or amidation, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. google.com The fluorine atom can also participate in certain substitution reactions. This versatility allows for the construction of complex molecular architectures. chemimpex.com

In the pharmaceutical sector, substituted benzoic acids are crucial for developing new therapeutic agents. sigmaaldrich.com Halogenated benzoic acids, such as 3-Chloro-2-fluorobenzoic acid, are used as building blocks for active pharmaceutical ingredients (APIs), including Aurora A kinase inhibitors for cancer therapy. ossila.com Similarly, this compound and its derivatives serve as key intermediates in the synthesis of biologically active molecules. cymitquimica.com The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target. chemimpex.com Research on related compounds shows their use in developing enzyme inhibitors and other bioactive compounds for drug discovery.

The fine chemicals industry utilizes versatile intermediates like substituted cyanofluorobenzoic acids for the production of specialty chemicals. unichemist.com These intermediates are important raw materials for dyestuffs and other complex organic products. fishersci.at The reactivity of the molecule allows for its incorporation into various chemical products where specific electronic and physical properties are required. cymitquimica.com For example, related compounds are used in material science for the development of new materials like polymers and nanomaterials. chemimpex.com

In agrochemical research, fluorinated and cyanated aromatic compounds are integral to the synthesis of modern herbicides and pesticides. fluoromart.com While direct research data on this compound's specific use is limited, related isomers and derivatives are known to be important intermediates in this field. fishersci.at For instance, research on pyrithiobac, a commercial herbicide, involves the use of fluorobenzonitriles as starting materials for creating derivatives with potent biological activity. nih.gov The synthesis of various mercaptobenzoic acids for agrochemical use often starts from corresponding fluorobenzonitriles. nih.gov

Structural Characteristics and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the cyano group, and the fluorine atom.

Both the cyano and fluoro groups are strongly electron-withdrawing, which significantly influences the molecule's reactivity. libretexts.orglibretexts.org

Inductive and Resonance Effects : The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org The cyano group is also strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. quora.com

Acidity : These electron-withdrawing effects pull electron density away from the carboxylic acid group. libretexts.orgquora.com This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid. libretexts.orglibretexts.org For context, the pKa of benzoic acid is 4.2, while the pKa values for m-cyanobenzoic acid and p-cyanobenzoic acid are 3.60 and 3.55, respectively, indicating they are stronger acids. libretexts.orgresearchgate.net The ortho-isomer is typically the strongest acid among the isomers. quora.com

Reactivity of the Aromatic Ring : The combined electron-withdrawing nature of the substituents deactivates the aromatic ring towards electrophilic aromatic substitution. libretexts.org This is because they reduce the electron density of the benzene ring, making it less attractive to electrophiles. The cyano group is a linear group and does not cause significant steric hindrance. quora.com

Acidic Behavior due to Carboxylic Acid Functional Group

The presence of the carboxylic acid (-COOH) functional group is responsible for the acidic nature of this compound. cymitquimica.com In solution, the carboxylic acid group can donate a proton (H+), thereby acting as a Brønsted-Lowry acid. The acidity of the carboxylic acid is influenced by the other substituents on the benzene ring. Both the fluorine atom and the cyano group are electron-withdrawing groups. Their presence increases the polarity of the O-H bond in the carboxyl group and stabilizes the resulting carboxylate anion through inductive effects, making this compound a stronger acid than benzoic acid itself.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄FNO₂ cymitquimica.com |

| Molecular Weight | 165.12 g/mol angenechemical.com |

| CAS Number | 219519-77-4 chemicalbook.com |

| Appearance | Powder |

| Melting Point | 215-219 °C sigmaaldrich.com |

| Boiling Point | 313.5±27.0 °C at 760 mmHg chemsrc.com |

| Density | 1.4±0.1 g/cm³ chemsrc.com |

| Flash Point | 143.4±23.7 °C chemsrc.com |

| XLogP3 | 1.3 angenechemical.com |

| Hydrogen Bond Donor Count | 1 angenechemical.com |

| Hydrogen Bond Acceptor Count | 4 angenechemical.com |

| Rotatable Bond Count | 1 angenechemical.com |

| Exact Mass | 165.02260653 Da nih.gov |

| Topological Polar Surface Area | 61.1 Ų angenechemical.com |

Structure

3D Structure

特性

IUPAC Name |

3-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYFJFMXUMMQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634275 | |

| Record name | 3-Cyano-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219519-77-4 | |

| Record name | 3-Cyano-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Cyano-2-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its three substituents on the benzene (B151609) ring. The fluorine, cyano, and carboxylic acid groups are all electron-withdrawing, which generally deshields the nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield).

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the benzene ring. These signals would appear as complex multiplets due to spin-spin coupling between adjacent protons (ortho- and meta-coupling) and also coupling to the ¹⁹F nucleus. The proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons, one for the cyano carbon, and one for the carboxylic carbon.

Aromatic Carbons: These signals typically appear in the 110-140 ppm range. The carbon atom bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), appearing as a doublet. Other carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

Cyano Carbon (-C≡N): The nitrile carbon is expected to resonate in the region of 115-120 ppm.

Carboxylic Carbon (-COOH): This carbon is the most deshielded and will appear furthest downfield, typically in the 165-170 ppm range.

The precise chemical shifts are influenced by the combined inductive and resonance effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical chemical shift ranges for substituted benzoic acids.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-4, H-5, H-6 | 7.5 - 8.5 | Multiplets (dd, t, etc.) |

| COOH | > 10 | Broad Singlet | |

| ¹³C | C-1 | ~125-130 | Singlet/Doublet (due to C-F coupling) |

| C-2 (C-F) | ~160-165 | Doublet (large ¹JCF) | |

| C-3 (C-CN) | ~105-115 | Singlet/Doublet (due to C-F coupling) | |

| C-4, C-5, C-6 | ~120-140 | Doublets (due to C-F coupling) | |

| -C≡N | ~115-120 | Singlet/Doublet (due to C-F coupling) |

¹⁹F-NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus in this compound is sensitive to its electronic environment and intermolecular interactions. Studies on simple fluorobenzoates have demonstrated that ¹⁹F chemical shifts are affected by factors such as pH and binding to other molecules, like proteins. nih.gov For instance, the interaction of ortho-, meta-, and para-fluorobenzoates with D-amino acid oxidase resulted in significant changes in their ¹⁹F chemical shifts, indicating that the fluorine atom's environment was altered upon binding. nih.gov The signal for the bound ortho-fluorobenzoate showed a particularly large downfield shift, attributed to the proximity of the ortho-fluorine to the flavin nucleus in the enzyme. nih.gov

For this compound, the fluorine at the C-2 position (ortho to the carboxylic acid) would have a characteristic chemical shift. Any interaction involving the carboxylate or cyano group that alters the local electronic structure or conformation would likely be detectable as a change in the ¹⁹F chemical shift, making it a valuable probe for studying molecular interactions.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and verifying NMR spectroscopic data. aps.org Methods like the Gauge-Including Atomic Orbital (GIAO) method, often paired with functionals like B3LYP, are used to calculate the nuclear magnetic shielding tensors. These theoretical shielding values can then be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

For molecules similar to this compound, DFT calculations have shown good agreement between calculated and experimental chemical shifts. mdpi.com Such calculations can help in the unambiguous assignment of ¹H and ¹³C signals, especially in complex aromatic systems where signals may overlap. A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment of the molecule.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.

The vibrational spectrum of this compound is characterized by the distinct frequencies of its functional groups.

-OH Stretch: A broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be prominent, typically appearing around 1700 cm⁻¹.

-C≡N Stretch: The cyano group gives rise to a characteristic sharp absorption of medium intensity in the range of 2220-2260 cm⁻¹. Studies on benzonitrile show this fundamental C≡N stretching vibration to be a very reliable fingerprint. frontiersin.org

C-F Stretch: A strong absorption band for the C-F aromatic stretch is expected in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes are observed in the 1450-1600 cm⁻¹ region.

The assignment of specific vibrational modes to observed spectral bands is often aided by theoretical calculations. DFT calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra, allowing for a detailed assignment of the normal modes.

Cyano Group (C≡N): The stretching vibration of the cyano group is a well-defined mode. In benzonitrile and its derivatives, this mode appears around 2230 cm⁻¹ in both IR and Raman spectra. frontiersin.orgrasayanjournal.co.in Its frequency can be slightly shifted depending on the electronic effects of other substituents on the ring. This vibration is highly characteristic and serves as an excellent marker for the cyano functionality.

Fluoro Group (C-F): The C-F stretching vibration is typically strong in the IR spectrum and appears in the 1200-1300 cm⁻¹ range for aryl fluorides. This mode involves the stretching of the bond between the aromatic carbon and the fluorine atom. Its precise position can be influenced by coupling with other vibrational modes within the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C≡N Stretch | Cyano | 2220 - 2260 | Medium, Sharp | Medium, Sharp |

| C-F Stretch | Fluoro | 1200 - 1300 | Strong | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |

Characterization in Co-crystal Structures

The formation of co-crystals is a significant strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs). While specific co-crystal structures involving this compound are not detailed in the available literature, the characterization of any potential co-crystals would rely on a suite of established analytical techniques.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of molecules within the crystal lattice. researchgate.netnih.gov This technique provides atomic-resolution data on bond lengths, bond angles, and, crucially, the supramolecular interactions such as hydrogen bonds and halogen bonds that define the co-crystal structure. doi.orgresearchgate.net For instance, in co-crystals of other benzoic acid derivatives, SC-XRD has been used to identify specific hydrogen-bonding synthons, like the common acid-amide heterosynthon. mdpi.com

Complementary to SC-XRD, powder X-ray diffraction (PXRD) is an essential tool for confirming the formation of a new crystalline phase and for routine analysis. nih.govmdpi.com The diffraction pattern of a true co-crystal is unique and distinct from the patterns of the individual starting components. nih.gov

Further characterization typically involves thermal analysis methods like Differential Scanning Calorimetry (DSC), which can identify the unique melting point of the co-crystal, and spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govnih.gov These vibrational spectroscopy methods are particularly sensitive to changes in intermolecular interactions, and shifts in characteristic peaks (e.g., for C=O and O-H stretching) can confirm the presence of the hydrogen bonds that stabilize the co-crystal structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to validate the molecular formula of this compound by measuring its mass with very high accuracy. The molecular formula of the compound is C₈H₄FNO₂. The theoretical monoisotopic mass calculated from this formula is 165.02261 Da. uni.lu HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), allowing for unambiguous confirmation of the elemental composition and distinguishing it from other potential compounds with the same nominal mass.

Collision Cross Section (CCS) is a measure of the gas-phase ion's size and shape. It is an important physicochemical property that can be determined by ion mobility spectrometry-mass spectrometry (IMS-MS). While experimental data is not available, predicted CCS values provide valuable information for analytical applications. The predicted CCS values for various adducts of this compound, calculated using the CCSbase, are presented below. uni.lu These values can aid in the identification of the compound in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.02989 | 130.7 |

| [M-H]⁻ | 164.01533 | 132.2 |

| [M+Na]⁺ | 188.01183 | 141.7 |

| [M+NH₄]⁺ | 183.05643 | 148.8 |

| [M+K]⁺ | 203.98577 | 138.8 |

| [M]⁺ | 165.02206 | 124.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring chromophore. Unsubstituted benzoic acid in aqueous solution typically exhibits two main absorption bands: a strong primary band (B-band or E2-band) around 230 nm and a weaker secondary band (C-band or B-band) with fine structure centered around 274 nm. rsc.org These absorptions correspond to π → π* electronic transitions within the aromatic system.

While a specific experimental spectrum for this compound was not found in the searched literature, its absorption maxima (λmax) can be predicted based on its structure. The presence of the carboxyl, fluoro, and cyano groups attached to the benzene ring will influence the energy of these transitions, and therefore the position of the λmax values. The carbonyl group (C=O) itself can exhibit a weak n → π* transition, though this is often obscured by the stronger π → π* transitions of the aromatic ring. masterorganicchemistry.com

The positions and intensities of the absorption bands in the UV-Vis spectrum of a benzoic acid derivative are highly sensitive to the nature and position of substituents on the aromatic ring. Research has shown that ring substituents, regardless of whether they are electron-donating or electron-withdrawing, typically cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to unsubstituted benzoic acid. rsc.org

For this compound, two electron-withdrawing groups are present: a fluorine atom at the ortho position and a cyano group at the meta position relative to the carboxylic acid.

Fluoro Group (-F): As an ortho substituent, the highly electronegative fluorine atom exerts a strong -I (inductive) effect.

Cyano Group (-CN): The cyano group at the meta position also acts as a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects.

The combined effect of these two substituents is expected to perturb the π-electron system of the benzene ring, leading to a bathochromic shift of both the B-band and C-band compared to benzoic acid. The ortho fluoro group may also induce steric effects that could influence the planarity between the carboxyl group and the benzene ring, further modifying the electronic transitions and the resulting spectrum.

X-ray Diffraction Analysis

Without experimental data, a table of crystallographic information cannot be generated.

Information regarding the Hirshfeld surface analysis of co-crystals of this compound is not available in the surveyed scientific literature. This computational method is employed to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, researchers can identify and analyze the nature and prevalence of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

In the absence of such a study, a detailed analysis of the molecular interactions and a corresponding data table of interaction percentages cannot be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For a molecule like 3-cyano-2-fluorobenzoic acid, DFT studies would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Electronic Properties

A crucial first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the dipole moment and the distribution of electron density, would also be determined. The presence of the electronegative fluorine atom, the cyano group, and the carboxylic acid group would lead to a significant dipole moment and a complex electronic landscape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-F | 1.35 | F-C2-C1 | 118.0 |

| C-CN | 1.45 | C1-C2-C3 | 121.0 |

| C-COOH | 1.50 | C2-C1-C6 | 120.0 |

| C=O | 1.22 | O-C-O | 123.0 |

| C-O | 1.35 |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of the compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would show the influence of the electron-withdrawing fluorine, cyano, and carboxylic acid groups on the chemical shifts of the aromatic protons and carbons.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. This would allow for the assignment of characteristic peaks in the experimental infrared spectrum, such as the C≡N stretch of the cyano group, the C=O stretch of the carboxylic acid, and the C-F stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's electronic structure and chromophores.

Analysis of Electronic Effects and Reactivity

The electronic effects of the substituents on the benzene (B151609) ring are critical in determining the reactivity of this compound. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The cyano group is strongly electron-withdrawing through both inductive and mesomeric effects (-I, -M), while the carboxylic acid group is also deactivating. DFT can quantify these effects by calculating electron density distributions and molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

HOMO-LUMO Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the presence of multiple electron-withdrawing groups would be expected to lower the energies of both the HOMO and LUMO.

Table 2: Hypothetical HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

| Ionization Potential | 7.5 |

| Electron Affinity | 2.0 |

Note: These values are estimations for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can be used to investigate hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis could reveal interactions between the lone pairs of the fluorine and oxygen atoms and the π* orbitals of the benzene ring and the cyano and carbonyl groups, providing a deeper understanding of the electronic delocalization and its impact on the molecule's structure and reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Related Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound itself have been identified, this compound could be included in a dataset of substituted benzoic acids to develop a QSAR model for a particular biological activity.

In a typical QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for a series of molecules. These descriptors would then be correlated with their measured biological activity using statistical methods like multiple linear regression or partial least squares. For this compound, relevant descriptors would include parameters like logP (lipophilicity), molar refractivity, dipole moment, and the HOMO-LUMO energies. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The development of a robust QSAR model requires a diverse set of compounds with a wide range of biological activities.

Molecular Docking Studies (in related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and discovery for predicting the binding affinity and mode of action of a novel compound with its biological target. In the context of derivatives and structural analogs of this compound, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents, particularly in the realm of anticancer research. These studies have provided insights into the interactions of these compounds at a molecular level, guiding the synthesis of more potent and selective drug candidates.

Research has often focused on the design of compounds that can interact with specific biological targets implicated in cancer progression, such as tubulin and epidermal growth factor receptor (EGFR). For instance, heterocyclic trans-cyanocombretastatin analogues, which share structural similarities with derivatives of this compound, have been investigated for their potential as antitubulin agents. Molecular docking studies of these compounds have revealed their ability to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization, a critical process in cell division.

In one such study, a series of heterocyclic (Z)-cyanocombretastatin analogues were synthesized and evaluated for their anticancer activity. The most potent compounds from this series were then subjected to molecular docking simulations to understand their binding mechanism with tubulin. The results indicated that these molecules fit into the same hydrophobic pocket at the interface of the α- and β-tubulin subunits as colchicine. The stability of the ligand-protein complex was attributed to van der Waals interactions with surrounding amino acid residues. The binding modes of the most active compounds were investigated, providing a structural basis for their potent antileukemic activity. nih.gov

Similarly, fluoroquinazolinone derivatives have been designed and synthesized as potential anticancer agents targeting EGFR. Molecular docking simulations were employed to predict the binding affinities and interaction patterns of these compounds within the ATP-binding site of the EGFR tyrosine kinase domain. These studies are crucial for understanding the structure-activity relationships and for the rational design of more effective EGFR inhibitors. The docking results for the most active compounds showed significant interactions with key amino acid residues in the EGFR binding pocket, which correlated well with their observed cytotoxic activities against cancer cell lines. scispace.com

The findings from these molecular docking studies are often presented in data tables that summarize the binding energies and key interactions.

Table 1: Molecular Docking Results of Selected Combretastatin Analogues against Tubulin

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Analogue 8 | Tubulin | Not Specified | Not Specified |

| Analogue 12 | Tubulin | Not Specified | Not Specified |

| Analogue 29 | Tubulin | Not Specified | Not Specified |

Table 2: Molecular Docking Results of Selected Fluoroquinazolinone Derivatives against EGFR

| Compound | Target Protein | IC50 (nM) on MCF-7 | EGFR Inhibition IC50 (nM) |

| Compound 6 | EGFR | 0.08 | 75.2 |

| Compound 10e | EGFR | 0.12 | Not specified for this cell line |

These computational investigations underscore the importance of the chemical scaffold related to this compound in the design of targeted anticancer agents. The insights gained from molecular docking studies are invaluable for the subsequent optimization of lead compounds to enhance their efficacy and selectivity.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions

The electronic properties of the substituents on the benzene (B151609) ring of 3-Cyano-2-fluorobenzoic acid are crucial in determining its reactivity towards both electrophiles and nucleophiles. The carboxylic acid and cyano groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. youtube.com Conversely, these groups, along with the electronegative fluorine atom, make the aromatic ring susceptible to nucleophilic attack.

Nucleophilic Substitutions

While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, the principles of nucleophilic aromatic substitution (SNAr) can be applied. The presence of strong electron-withdrawing groups (cyano and carboxylic acid) and a good leaving group (fluorine) suggests that the compound could undergo SNAr reactions. In such reactions, a nucleophile would attack the carbon atom bearing the fluorine, leading to its displacement. The rate of such reactions would be enhanced by the electron-withdrawing nature of the other substituents, which stabilize the negatively charged intermediate (Meisenheimer complex).

Coupling Reactions

Regioselectivity Studies

The regioselectivity of reactions involving substituted benzoic acids is a subject of considerable interest. In electrophilic aromatic substitution reactions, the carboxylic acid group is a known meta-director, deactivating the ring towards attack. youtube.com Therefore, any electrophilic substitution on this compound would be expected to occur at the position meta to the carboxylic acid group.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzene derivatives. rsc.org These studies suggest that the regioselectivity is a result of a combination of the polarization of the ring's electron density by the substituent and steric effects. rsc.org In the case of this compound, the combined directing effects of the fluoro, cyano, and carboxyl groups would lead to a complex regiochemical outcome in electrophilic reactions, though such reactions are generally disfavored due to the deactivated nature of the ring.

Studies on the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids have shown that regioselectivity can be influenced by both steric and coordination effects of the substituents. mdpi.com

Homoenolate Addition Reactions (in related systems)

There are no specific reports in the literature detailing homoenolate addition reactions involving this compound. Research in this area has primarily focused on N-heterocyclic carbene (NHC)-catalyzed reactions of enals with various electrophiles. This chemistry has not yet been extended to cyanobenzoic acids as substrates.

Bioorthogonal Reactivity Studies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO), is a prominent example of a bioorthogonal reaction. frontiersin.org The reactivity of this ligation is highly dependent on the substituents on the tetrazine ring.

Reaction Kinetics with Tetrazines and Trans-cyclooctene (TCO)

While there are no direct studies on the bioorthogonal reactivity of a tetrazine bearing a 3-cyano-2-fluorobenzoyl group, extensive research has been conducted on the kinetics of various substituted aryltetrazines with TCO. chemrxiv.orgnih.gov These studies provide a framework for predicting the reactivity of a tetrazine functionalized with this compound.

The introduction of electron-withdrawing groups on the tetrazine core generally increases the rate of the iEDDA reaction. nih.gov Both the cyano and fluoro-substituted benzoic acid moieties would act as electron-withdrawing groups, thus a tetrazine bearing this substituent would be expected to exhibit enhanced reactivity towards TCO. Computational studies have been instrumental in screening potential tetrazine structures and predicting their reactivity. nih.gov

The table below summarizes the second-order rate constants for the reaction of various substituted phenyl tetrazines with TCO, illustrating the effect of different substituents on the reaction kinetics.

| Substituent on Phenyl Ring of Tetrazine | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Reference |

| H | 1.0 x 10³ | researchgate.net |

| 4-CH₃ | 5.0 x 10² | researchgate.net |

| 4-Cl | 2.5 x 10³ | researchgate.net |

| 4-NO₂ | 1.0 x 10⁴ | researchgate.net |

This table presents representative data for the influence of electron-donating and electron-withdrawing groups on the rate of tetrazine-TCO ligation. The exact rate for a 3-cyano-2-fluorobenzoyl substituted tetrazine would require experimental determination.

Hydrolytic Reactions

The hydrolysis of this compound involves the chemical breakdown of the cyano (nitrile) group in the presence of water. This reaction can be catalyzed by either an acid or a base and proceeds in a stepwise manner, initially yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom of the cyano group, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. This intermediate, 2-fluoro-3-carbamoylbenzoic acid , can be isolated or can undergo further hydrolysis. The second stage of hydrolysis involves the protonation of the carbonyl oxygen of the amide, followed by nucleophilic attack by water on the carbonyl carbon. This leads to the eventual cleavage of the carbon-nitrogen bond, releasing ammonia and forming 2-fluoro-3-carboxybenzoic acid .

In a similar vein, base-catalyzed hydrolysis commences with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form a hydroxy imine, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia. Subsequent acidification yields the dicarboxylic acid.

While specific studies on the hydrolysis of this compound are not extensively documented, the hydrolysis of structurally similar compounds provides insight into this process. For instance, the hydrolysis of 3-cyano-2,4-dihalogen-5-fluoro-benzoic acid amides to their corresponding carboxylic acids has been reported to proceed by refluxing with concentrated hydrochloric acid google.com. This suggests that similar vigorous conditions would be effective for the hydrolysis of the cyano group in this compound.

| Reaction | Reactant | Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | This compound | H₃O⁺, Heat | 2-Fluoro-3-carbamoylbenzoic acid | 2-Fluoro-3-carboxybenzoic acid |

Reactions Involving Diazo Compounds

The reactivity of this compound with diazo compounds can be categorized based on which functional group of the benzoic acid derivative participates in the reaction: the carboxylic acid group or the cyano group.

A primary reaction involving the carboxylic acid group is esterification with diazoalkanes, such as diazomethane. This reaction is a mild and efficient method for converting carboxylic acids into their corresponding methyl esters. The mechanism involves the protonation of the diazomethane by the acidic proton of the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate anion then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas, a very stable leaving group. This results in the formation of methyl 3-cyano-2-fluorobenzoate . The reaction between 2-fluorobenzoic acid and diazoalkanes is known to be a rapid and quantitative process.

The cyano group of this compound can potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions with diazo compounds. This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. In a hypothetical reaction with a diazoalkane, the diazo compound would act as the 1,3-dipole, and the carbon-nitrogen triple bond of the cyano group would serve as the dipolarophile. The concerted cycloaddition would lead to the formation of a triazole or pyrazole derivative, depending on the nature of the diazo compound and the reaction conditions. For example, the reaction with diazomethane could theoretically yield a derivative of 2-fluoro-3-(1H-pyrazol-5-yl)benzoic acid. However, specific instances of this compound participating in such cycloaddition reactions are not well-documented in the literature.

| Reaction Type | Functional Group Involved | Diazo Compound Example | Potential Product |

|---|---|---|---|

| Esterification | Carboxylic acid | Diazomethane (CH₂N₂) | Methyl 3-cyano-2-fluorobenzoate |

| 1,3-Dipolar Cycloaddition | Cyano group | Diazomethane (CH₂N₂) | 2-Fluoro-3-(1H-pyrazol-5-yl)benzoic acid |

Research Applications and Emerging Fields

Advanced Organic Synthesis

The strategic placement of three distinct functional groups—carboxylic acid, cyano, and fluoro—on the aromatic ring makes 3-Cyano-2-fluorobenzoic acid a versatile tool in advanced organic synthesis. These groups serve as reactive handles for a wide array of chemical transformations, allowing chemists to construct intricate molecular frameworks.

Building Block for Complex Molecules

This compound serves as a fundamental building block for creating structurally complex organic molecules. Its chemical properties make it an ideal precursor for various classes of compounds. nbinno.com The presence of the carboxylic acid allows for amide bond formation, esterification, and other related reactions, while the cyano group can be hydrolyzed, reduced, or converted to other functionalities. The fluorine atom, a common feature in modern pharmaceuticals, enhances the molecule's utility. A closely related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, has been identified as a key intermediate in the synthesis of finafloxacin, a novel fluoroquinolone antibiotic. researchgate.net This highlights the role of such substituted cyanobenzoic acids in constructing complex and medicinally relevant scaffolds. The processes for producing various cyanobenzoic acid derivatives are sought after for their broad applicability in industrial and pharmaceutical fields. google.com

Precursor to Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is in the pharmaceutical industry, where it functions as an intermediate in the synthesis of diverse drugs. nbinno.com Its unique chemical characteristics make it a suitable precursor for producing a range of therapeutic agents, including those with antihypertensive, antiviral, and antitumor properties. nbinno.com The ability of the compound to inhibit certain enzymes and proteins makes it a crucial component in the development of drugs targeting specific diseases. nbinno.com The synthesis of the antibiotic finafloxacin hydrochloride, for instance, relies on a similar key intermediate, demonstrating the direct pathway from a cyanofluorobenzoic acid derivative to a potent API. researchgate.net

Table 1: Applications of this compound in Synthesis

| Application Area | Role of Compound | Examples of Resulting Molecules/Classes |

|---|---|---|

| Complex Molecule Synthesis | Versatile Building Block | Heterocyclic compounds, poly-functionalized aromatics. |

| API Synthesis | Key Precursor/Intermediate | Antihypertensives, Antivirals, Antitumor agents, Fluoroquinolone antibiotics. nbinno.com |

Medicinal Chemistry and Drug Design

In medicinal chemistry, the precise structure of a molecule is paramount to its biological activity. The substituents on this compound provide medicinal chemists with tools to fine-tune the properties of a potential drug molecule.

Development of Fluoroquinolone Antibiotics

Fluoroquinolones are a significant class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com The core structure of many of these antibiotics is derived from quinolones, and the presence of a carboxylic acid group is often crucial for their antibacterial action. mdpi.com As demonstrated by the synthesis of finafloxacin from a related cyanofluorobenzoic acid, these compounds are valuable precursors for this class of drugs. researchgate.net The fluorine atom itself is a hallmark of this antibiotic class and is critical for potency and pharmacokinetic properties. nih.gov

Modulation of Electronic and Steric Effects in Drug Design

The design of a successful drug involves optimizing its interaction with a biological target. The fluorine and cyano groups of this compound play a crucial role in modulating the electronic and steric properties of a molecule. Fluorine is the most electronegative element, and its incorporation into a drug candidate can significantly alter the molecule's acidity, basicity, and dipole moment (electronic effects). This "fluorine editing" has become a common strategy in drug optimization. nih.gov These electronic changes can influence how strongly a drug binds to its target receptor. Furthermore, the size of the fluorine atom (steric effect), though relatively small, can affect the conformation of the molecule, ensuring a better fit within the target's binding site. rsc.org

Metabolic Stability Considerations

Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic processes, primarily by enzymes such as the Cytochrome P450 (CYP) family in the liver. nih.govlongdom.org A drug that is metabolized too quickly will have a short half-life and may not be effective. Medicinal chemists often aim to improve metabolic stability to enhance a drug's bioavailability and duration of action. nih.gov The substitution of a hydrogen atom with a fluorine atom is a widely used strategy to increase metabolic stability. The carbon-fluorine (C-F) bond is very strong and resistant to oxidative metabolism by CYP enzymes. pressbooks.pub For example, in the development of the cholesterol absorption inhibitor ezetimibe, fluorine atoms were strategically placed on benzene (B151609) rings to block sites that were vulnerable to metabolic oxidation. pressbooks.pub Therefore, using this compound as a building block can introduce this metabolically robust C-F bond into the final drug molecule, potentially improving its pharmacokinetic profile.

Table 2: Physicochemical Properties and Their Relevance in Drug Design

| Feature | Property | Influence in Drug Design |

|---|---|---|

| Fluoro Group (-F) | High Electronegativity | Modulates electronic properties, target binding affinity. nih.gov |

| Fluoro Group (-F) | Steric Bulk | Influences molecular conformation for optimal target fit. rsc.org |

| Fluoro Group (-F) | Metabolic Resistance | The strong C-F bond enhances stability against enzymatic degradation, improving drug half-life. pressbooks.pub |

| Cyano Group (-CN) | Electron-Withdrawing | Alters the electronic character of the aromatic ring, affecting reactivity and binding interactions. |

| Carboxylic Acid (-COOH) | Acidity, H-Bonding | Provides a key interaction point for binding to biological targets; enables pro-drug strategies. mdpi.com |

Agrochemical Development

This compound serves as a crucial building block in the synthesis of novel agrochemicals, particularly herbicides and pesticides. Its unique molecular structure, featuring cyano, fluoro, and carboxylic acid functional groups, allows for the creation of complex molecules with specific biological activities. The presence of the fluorine atom, in particular, can enhance the efficacy and metabolic stability of the final agrochemical product.

Research in this area focuses on utilizing this compound as a key intermediate to develop compounds that can selectively control the growth of weeds and protect crops from insect pests. nbinno.com While specific commercial herbicides or pesticides directly derived from this compound are not extensively documented in publicly available literature, its role as a precursor is noted. nbinno.com The development of such agrochemicals involves multi-step synthetic processes where the structural framework of this compound is modified to achieve the desired level of activity and selectivity. The effectiveness of these resulting compounds in pest and weed control has positioned this acid as a valuable component for agricultural chemical manufacturers. nbinno.com

Material Science Applications (e.g., Dyes, Advanced Materials)

In the realm of material science, this compound is recognized for its utility as an intermediate in the synthesis of dyes and pigments. nbinno.com The compound's reactive nature enables it to be incorporated into larger chromophoric systems, contributing to the final color and properties of the dye. It is particularly noted for its application in the production of blue and green dyes. nbinno.com

The synthesis of these colorants involves chemical reactions where the this compound molecule is chemically transformed and integrated into a larger, more complex structure that is capable of absorbing and reflecting specific wavelengths of light, thus producing color. nbinno.com

Beyond traditional dyes, the application of this compound is being explored in the creation of advanced materials. While detailed research on its direct incorporation into advanced polymers is not widely published, its derivatives are of interest in developing materials with tailored properties. The functional groups present on the molecule offer potential reactive sites for polymerization or for grafting onto other materials to modify their surface properties or introduce specific functionalities.

Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules, presents an emerging area of interest for this compound and its derivatives. The presence of hydrogen bond donors (carboxylic acid) and acceptors (cyano group and fluorine atom), along with the aromatic ring capable of π-π stacking, makes this molecule a candidate for the construction of well-defined supramolecular assemblies.

Although specific studies focusing solely on the supramolecular chemistry of this compound are limited, research on related fluorinated benzoic acids provides insights into its potential behavior. The interplay of hydrogen bonding and halogen bonding in fluorinated organic molecules is a key area of investigation in crystal engineering, which aims to design and synthesize solid-state structures with desired properties. The specific arrangement of functional groups in this compound could direct the formation of unique crystal lattices and higher-order structures through these non-covalent interactions. Further research in this area could lead to the development of new functional materials with applications in areas such as gas storage, separation, and sensing.

Future Research Directions and Challenges

Exploration of New Synthetic Pathways

The continued importance of 3-cyano-2-fluorobenzoic acid and its derivatives necessitates the development of more efficient, scalable, and sustainable synthetic routes. Current methods, while functional, present distinct challenges that future research must address.

Challenges with Existing Syntheses: Traditional syntheses of related cyanobenzoic acids often rely on methods like the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a cyanide salt. wikipedia.orglscollege.ac.in However, this approach is often unfavorable for large-scale industrial production due to several factors:

Safety Concerns: The use of highly toxic cyanide salts poses significant environmental and handling risks.

Reproducibility: The reaction yields can be inconsistent, complicating process optimization and large-scale manufacturing.

Waste Generation: The process often generates considerable hazardous waste, which is misaligned with the principles of green chemistry.

Future Research Directions: Future synthetic exploration should focus on overcoming these limitations by investigating alternative chemical transformations and innovative technologies. Key research avenues include:

Transition-Metal-Free Cyanation: Developing novel, metal-free methods to introduce the cyano group directly onto the aromatic ring would represent a significant advancement. Such methods could offer milder reaction conditions and avoid the use of toxic reagents.

Direct C-H Fluorination: Recent breakthroughs in the direct C-H activation and fluorination of carboxylic acids could pave the way for entirely new synthetic strategies. Research into selectively fluorinating a cyanobenzoic acid precursor at the ortho position would be a groundbreaking development.

Novel Precursor Development: Investigating alternative starting materials that are more readily available and can be converted to the target molecule in fewer, higher-yielding steps is a crucial area for process chemists.

In-depth Mechanistic Studies of Reactions

A thorough understanding of the reaction mechanisms involving this compound is critical for controlling reaction outcomes, optimizing conditions, and designing new transformations. The interplay between the electron-withdrawing cyano and fluoro groups and the carboxylic acid moiety creates a complex electronic environment that warrants detailed investigation.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing fluorinated aromatics. nbinno.comresearchgate.net Future research should focus on:

Concerted vs. Stepwise Mechanisms: A key area of contemporary debate in SNAr chemistry is whether reactions proceed through a traditional two-step mechanism involving a stable Meisenheimer intermediate or a concerted pathway. springernature.commasterorganicchemistry.com Kinetic studies, including kinetic isotope effect (KIE) measurements, on this compound with various nucleophiles would provide valuable insights into this mechanistic continuum. springernature.comnih.gov

Leaving Group Effects: While fluorine is a highly activating group for SNAr, its efficiency as a leaving group compared to other halogens in this specific system is an area for quantitative study. masterorganicchemistry.com

Kinetic Analysis: Detailed kinetic analysis of SNAr reactions will help in understanding the rate-determining steps and the influence of solvent, temperature, and catalyst on reaction rates. ijoer.comnih.govwhiterose.ac.uk

Other Reaction Pathways: Beyond SNAr, the radical mechanism of reactions like the Sandmeyer cyanation is also an area for deeper study. wikipedia.orglscollege.ac.in Understanding the single-electron transfer (SET) processes involved could lead to the development of more controlled and efficient radical-based functionalizations of the aromatic ring. wikipedia.orgacs.org

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. Applying these methods to this compound can provide profound insights into its behavior and potential.

Future Research Applications:

DFT Studies: Density Functional Theory (DFT) can be employed to calculate the molecular structure, vibrational frequencies, and electronic properties of the molecule in its ground, excited, and ionic states. mdpi.com Such calculations can help in interpreting experimental spectroscopic data and understanding the molecule's fundamental characteristics. mdpi.comnih.gov

Reactivity Prediction: Computational models can be built to predict the reactivity of different sites on the molecule. acs.orgnih.gov For instance, modeling can help determine the most likely site for electrophilic or nucleophilic attack, predict the activation energies for different reaction pathways, and explain observed regioselectivity. acs.orgacs.org This is particularly valuable for understanding the competition between reactions at the carboxyl group, the cyano group, and the aromatic ring.

In Silico Design of Derivatives: Advanced modeling can be used to design new derivatives of this compound with tailored properties. By computationally screening virtual libraries of compounds for desired electronic, optical, or binding properties, researchers can prioritize synthetic targets for applications in materials science or medicinal chemistry. nih.gov

Mechanistic Elucidation: Computational modeling is an indispensable tool for studying reaction mechanisms. It allows for the characterization of transition states and intermediates that may be too transient to observe experimentally, providing a detailed picture of the reaction coordinate for processes like SNAr or C-F bond activation. acs.orgbioengineer.org

Development of Novel Applications in Emerging Technologies

While this compound is primarily used as a synthetic intermediate, its inherent properties suggest potential for direct application or as a key building block in advanced materials and emerging technologies. The presence of fluorine imparts properties like enhanced thermal stability and metabolic resistance, while the combination of functional groups offers opportunities for creating complex molecular architectures. lookchem.comnbinno.comresearchgate.net

Potential Areas for Future Applications:

Materials Science: Fluorinated aromatic compounds are increasingly utilized in the development of high-performance materials. lookchem.comresearchgate.netmyskinrecipes.com Future research could explore the incorporation of this compound into:

Organic Electronics: Its defined electronic structure could be leveraged in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic materials.

High-Performance Polymers: The rigidity and stability conferred by the aromatic ring and C-F bonds could be advantageous in creating polymers with high thermal resistance and specific mechanical properties.

Liquid Crystals: The polarity and shape of derivatives could be tailored for applications in liquid crystal displays.

Advanced Sensors: The cyano and carboxylate groups can act as binding sites for metal ions or other analytes. Derivatives could be designed as fluorescent or colorimetric sensors, where binding events would lead to a measurable change in optical properties.

Pharmaceutical Scaffolding: Beyond its role as an intermediate, the core structure could serve as a novel scaffold in drug discovery. The specific arrangement of functional groups may allow for unique interactions with biological targets, opening new avenues for medicinal chemistry research.

Q & A

How can researchers optimize the synthesis of 3-cyano-2-fluorobenzoic acid to improve yield and purity?

Basic Research Question

Methodological Answer :

Synthetic routes often involve halogenation or cyanation of benzoic acid derivatives. For this compound, a plausible approach is:

Fluorination : Introduce fluorine at the 2-position via electrophilic aromatic substitution (e.g., using Selectfluor™ or F-TEDA-BF₄ in acidic conditions) .

Cyanation : Perform cyanation at the 3-position using copper(I) cyanide or palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) under inert atmosphere .

Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the product. Monitor purity via HPLC (λ = 254 nm) and confirm structure via ¹H/¹³C NMR .

Key Challenges : Competing regioselectivity during fluorination/cyanation steps. Optimize reaction temperature (e.g., 0–5°C for fluorination) and stoichiometry (1.2–1.5 equiv. of fluorinating agent) to suppress byproducts .

What analytical techniques are critical for characterizing this compound in structural studies?

Basic Research Question

Methodological Answer :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å). Index hydrogen-bonding networks involving the carboxylic acid group .

- Spectroscopy :

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M-H]⁻ (calc. for C₈H₃FNO₂: 178.02 g/mol) .

Advanced Tip : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict vibrational frequencies and NMR shifts, comparing with experimental data to resolve ambiguities .

How do solvent polarity and pH affect the solubility and reactivity of this compound?

Advanced Research Question

Methodological Answer :

-

Solubility Studies :

-

Reactivity : In basic media (pH > pKa ~2.8), the deprotonated carboxylate enhances nucleophilic reactivity (e.g., esterification or amide coupling). Use DCC/DMAP in anhydrous DMF for derivatization .

Data Contradictions : Some studies report conflicting pKa values due to substituent effects. Validate via potentiometric titration (0.1 M KCl, 25°C) .

What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoic acid derivatives?

Advanced Research Question

Methodological Answer :

Meta-Analysis : Systematically compare literature data (e.g., NMR shifts in DMSO-d₆ vs. CDCl₃) using tools like Reaxys or SciFinder. Prioritize studies with high-field NMR (≥400 MHz) .

Reproducibility Tests : Replicate synthesis/purification protocols from conflicting studies. For example, discrepancies in ¹⁹F NMR may arise from trace solvents (e.g., D₂O vs. CDCl₃) .

Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to confirm substituent positions, then compare with DFT-predicted spectra) .

Case Study : A 2021 study found that residual trifluoroacetic acid (TFA) in HPLC-purified samples shifted ¹⁹F NMR peaks by 2–3 ppm. Always include solvent blanks .

How can computational modeling guide the design of this compound derivatives for drug discovery?

Advanced Research Question

Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The cyano group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity. Fluorine’s σp (-0.07) and cyano’s σm (+0.56) influence logP and membrane permeability .

ADMET Prediction : Predict pharmacokinetics using SwissADME. The compound’s PSA (~70 Ų) and logP (~1.5) suggest moderate blood-brain barrier penetration .

Validation : Synthesize top derivatives (e.g., methyl esters or amides) and test in vitro. Compare IC₅₀ values with computational predictions .

What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Basic Research Question

Methodological Answer :

- Storage : Store under argon at -20°C in amber vials to prevent hydrolysis of the cyano group .

- Reaction Setup : Use Schlenk lines for anhydrous conditions. Pre-dry solvents over molecular sieves (3 Å) .

- Work-Up : Quench reactions with ice-cold 1 M HCl to protonate the carboxylate, then extract with ethyl acetate (3×). Dry organic layers with MgSO₄ .

Safety Note : The cyano group may release HCN under strong acidic/alkaline conditions. Monitor with HCN gas detectors in large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。